molecular formula C18H19BrN2O2 B2696864 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 1448134-57-3

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2696864
CAS No.: 1448134-57-3
M. Wt: 375.266
InChI Key: SBLIGIPBUMKBJW-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety, a piperidine ring, and a methanone group, making it a versatile intermediate for synthesizing other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with piperidine under controlled conditions to form the piperidine derivative. Subsequent reactions with o-tolyl chloride and methanone groups are then carried out to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone: has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used to study biological pathways and interactions.

  • Industry: : Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone: can be compared to other similar compounds such as 4-bromopyridine derivatives and piperidine-based compounds . Its uniqueness lies in the combination of the bromopyridine and piperidine rings, which provides distinct chemical properties and reactivity.

List of Similar Compounds

  • 4-Bromopyridine

  • Piperidine derivatives

  • o-Tolyl compounds

  • Methanone derivatives

This compound , its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-13-5-2-3-6-15(13)18(22)21-11-8-14(9-12-21)23-17-16(19)7-4-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLIGIPBUMKBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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